molecular formula C9H11ClFNO B1321804 3-(4-Fluorophenoxy)azetidine hydrochloride CAS No. 63843-78-7

3-(4-Fluorophenoxy)azetidine hydrochloride

Cat. No. B1321804
CAS RN: 63843-78-7
M. Wt: 203.64 g/mol
InChI Key: WMNNQAMLIXEEAA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)azetidine hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and applications of 3-(4-Fluorophenoxy)azetidine hydrochloride. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and physical properties, potentially leading to applications in medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of fluorinated azetidines is a topic of interest due to their potential applications. Paper describes an efficient method for preparing 3-functionalized azetidines through fluorocyclization, which could be relevant for synthesizing 3-(4-Fluorophenoxy)azetidine hydrochloride. Paper outlines a successful synthetic pathway for 3-fluoroazetidine-3-carboxylic acid, which involves bromofluorination, reduction, ring closure, and protective group manipulation. This method could potentially be adapted for the synthesis of 3-(4-Fluorophenoxy)azetidine hydrochloride by incorporating a 4-fluorophenoxy group at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring, which can impart strain and reactivity to the molecule. The introduction of a fluorine atom, as seen in the compounds discussed in papers and , can affect the electron distribution and reactivity of the azetidine ring. The presence of a 4-fluorophenoxy group in 3-(4-Fluorophenoxy)azetidine hydrochloride would likely influence its molecular interactions and stability, potentially making it a valuable scaffold in drug design.

Chemical Reactions Analysis

Fluorinated azetidines can participate in various chemical reactions due to their unique structural features. Paper demonstrates the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into different building blocks for constructing aminopropanes and oxazinanes, indicating the versatility of azetidine derivatives in chemical synthesis. Although not directly related to 3-(4-Fluorophenoxy)azetidine hydrochloride, these findings suggest that fluorinated azetidines can serve as precursors for a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidines are influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can increase the compound's lipophilicity and stability, as suggested by the synthesis and evaluation of various fluorinated nucleoside analogues in papers and . These properties are crucial for the development of pharmaceutical agents, as they can affect the compound's bioavailability and metabolic stability. The specific properties of 3-(4-Fluorophenoxy)azetidine hydrochloride would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting its behavior.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

3-(4-Fluorophenoxy)azetidine hydrochloride and its derivatives are extensively explored in chemical synthesis and biological evaluation. For instance, the research on paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, delves into its physicochemical properties, spectroscopic data, and pharmacological effects (Germann et al., 2013). Additionally, new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines modeled after potent antidepressants like fluoxetine are synthesized and evaluated as selective serotonin reuptake inhibitors with a potentially improved adverse reaction profile (Dorsey et al., 2004).

Synthesis and Antioxidant Activity

The synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives highlight the medicinal and chemical significance of these compounds. This research focuses on synthesizing these compounds, characterizing their chemical structures, and evaluating their antioxidant potentials (Nagavolu et al., 2017).

Stereoselective Synthesis and Medicinal Chemistry

Studies on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, and the synthesis of 3,3-Diarylazetidines, illustrate the use of azetidine derivatives as valuable templates in medicinal chemistry. These research works reveal the potential of these compounds in creating new pharmacologically active substances (Mollet et al., 2011), (Denis et al., 2018).

Fluorocyclization and Biological Impact

Fluorocyclization techniques have been developed to prepare 3-functionalized oxetanes and azetidines, highlighting the role of 3-(4-Fluorophenoxy)azetidine hydrochloride in creating heterocycles with applications in biology and medicine (Zhang et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNNQAMLIXEEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613696
Record name 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)azetidine hydrochloride

CAS RN

63843-78-7
Record name 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenoxy)azetidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine (Intermediate 123, 3.2 g, 9.6 mmol) in DCE (20 ml) was added dropwise 1-chloroethylchloroformate (1.6 ml, 1.5 eq). The mixture was stirred 10 min then heated to reflux for 6 h. More 1-chloroethylchloroformate was added (1.6 ml) and heating was continued for 3 h. The mixture was cooled to room temperature and concentrated under vacuum. The residue was dissolved in MeOH (20 mL) and left to stand overnight. The mixture was heated under reflux and stirred for 1 h, then cooled to room temperature and concentrated under vacuum. The residue was crystallised under diethyl ether; the solid was broken up with a spatula, filtered off—washing with diethyl ether—and dried under vacuum to give the title compound as a cream solid (1.78 g, 91%). Method B HPLC-MS: MH+ requires m/z=168 Found: m/z=168, Rt=0.69 min (92%). 1H NMR (250 MHZ, DMSO-d6) δ ppm 9.50 (2H, br s), 7.15 (2H, t), 6.89 (2H, dd), 5.03 (1H, m), 4.39 (2H, m), and 3.93 (2H, m).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

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